2-(5-Azidopentyl)isoindoline-1,3-dione chemical properties
2-(5-Azidopentyl)isoindoline-1,3-dione chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(5-Azidopentyl)isoindoline-1,3-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-(5-Azidopentyl)isoindoline-1,3-dione is a heterobifunctional linker molecule of significant interest in medicinal chemistry, chemical biology, and materials science. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, and reactivity. The molecule integrates two key functional moieties: a terminal azide group, which serves as a reactive handle for bioorthogonal "click chemistry," and a phthalimide group, a well-established protecting group for primary amines.[1] This dual functionality allows for the sequential or orthogonal conjugation of diverse molecular entities, making it an invaluable tool for constructing complex bioconjugates, developing targeted drug delivery systems, and synthesizing novel polymers. This document details field-proven protocols for its synthesis, characterization, and application in key chemical transformations, providing researchers with the foundational knowledge to effectively leverage this versatile chemical linker.
Physicochemical and Spectroscopic Properties
The fundamental properties of 2-(5-Azidopentyl)isoindoline-1,3-dione are critical for its handling, reaction setup, and purification.
Core Chemical Attributes
| Property | Value |
| IUPAC Name | 2-(5-azidopentyl)-1H-isoindole-1,3(2H)-dione |
| Molecular Formula | C₁₃H₁₄N₄O₂ |
| Molecular Weight | 258.28 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethylformamide (DMF). Sparingly soluble in alcohols and insoluble in water. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized molecule. The expected data are as follows:
| Technique | Expected Characteristics |
| ¹H NMR | ~7.85-7.70 ppm (m, 4H): Aromatic protons of the phthalimide group. ~3.68 ppm (t, 2H): Methylene protons adjacent to the phthalimide nitrogen (-N-CH₂ -). ~3.25 ppm (t, 2H): Methylene protons adjacent to the azide group (-CH₂ -N₃). ~1.75-1.35 ppm (m, 6H): Remaining three methylene groups of the pentyl chain. |
| ¹³C NMR | ~168.4 ppm: Carbonyl carbons of the phthalimide group. ~134.0, 132.1, 123.2 ppm: Aromatic carbons of the phthalimide group. ~51.4 ppm: Carbon adjacent to the azide group (C H₂-N₃). ~37.8 ppm: Carbon adjacent to the phthalimide nitrogen (N-C H₂-). ~28.5, 26.3, 23.5 ppm: Remaining carbons of the pentyl chain. |
| FT-IR (cm⁻¹) | ~2940 cm⁻¹: C-H aliphatic stretch. ~2095 cm⁻¹: Sharp, strong azide (N₃) stretch. ~1770 & 1710 cm⁻¹: Asymmetric and symmetric C=O stretches of the phthalimide group, respectively.[2][3][4] |
| Mass Spec (ESI-MS) | Expected m/z: 259.12 [M+H]⁺, 281.10 [M+Na]⁺. |
Synthesis Pathway and Protocol
The most reliable synthesis of 2-(5-azidopentyl)isoindoline-1,3-dione is achieved via a two-step process starting from potassium phthalimide, which itself is readily prepared from phthalic anhydride. This approach is a modification of the classic Gabriel Synthesis, a robust method for preparing primary amines.[5]
Overall Synthesis Scheme
The synthesis involves the N-alkylation of potassium phthalimide with a dihaloalkane, followed by nucleophilic substitution with sodium azide.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Materials: Potassium phthalimide, 1,5-dibromopentane, sodium azide (NaN₃), N,N-Dimethylformamide (DMF), ethyl acetate, hexane, deionized water.
Step 1: Synthesis of 2-(5-Bromopentyl)isoindoline-1,3-dione
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous DMF (approx. 0.2 M).
-
Addition of Alkyl Halide: Add 1,5-dibromopentane (3.0-5.0 eq, excess is used to minimize dialkylation).
-
Reaction: Heat the mixture to 80°C and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of phthalimide.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The excess 1,5-dibromopentane can be removed via vacuum distillation. The crude product is then purified by column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexane) to yield the intermediate as a white solid.
Step 2: Synthesis of 2-(5-Azidopentyl)isoindoline-1,3-dione
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Setup: Dissolve the purified 2-(5-bromopentyl)isoindoline-1,3-dione (1.0 eq) in DMF (approx. 0.3 M) in a round-bottom flask.
-
Addition of Azide: Add sodium azide (NaN₃, 1.5-2.0 eq).
-
Causality: Sodium azide is a potent nucleophile for the Sₙ2 reaction, displacing the bromide to form the desired product. DMF is an ideal polar aprotic solvent that solubilizes the salts and accelerates the Sₙ2 reaction.
-
-
Reaction: Heat the mixture to 80°C and stir for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After cooling, pour the reaction mixture into water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude material is purified by silica gel chromatography (e.g., 5-15% ethyl acetate in hexane) to afford 2-(5-azidopentyl)isoindoline-1,3-dione as a solid.
Reactivity and Core Applications
The utility of this molecule stems from the distinct and controllable reactivity of its two terminal functional groups.
The Azide Terminus: A Gateway to Click Chemistry
The azide group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[6][7] The most prominent application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring.[8][9]
Caption: Workflow of the CuAAC click reaction.
Protocol: General Procedure for CuAAC Ligation
-
Preparation: In a vial, dissolve the alkyne-containing substrate (1.0 eq) and 2-(5-azidopentyl)isoindoline-1,3-dione (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Catalyst Addition: Add sodium ascorbate (0.3 eq) from a freshly prepared aqueous stock solution. This serves as a reducing agent to generate the active Cu(I) species in situ.
-
Initiation: Add copper(II) sulfate (CuSO₄, 0.1 eq) from an aqueous stock solution. The solution may change color.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. The reaction is often complete when the solution becomes clear.
-
Workup and Purification: The product can be isolated by filtration if it precipitates, or by extraction followed by column chromatography.
The Phthalimide Terminus: A Masked Primary Amine
The phthalimide group serves as an excellent protecting group for a primary amine.[10][11] Its N-H proton is acidic (pKa ~8.3), allowing for easy deprotonation to form a potent nucleophile, yet the resulting N-alkylated phthalimide is stable to many reaction conditions.[5] The primary amine can be liberated when needed, most commonly via hydrazinolysis (the Ing-Manske procedure).
Caption: Deprotection of the phthalimide group via hydrazinolysis.
Protocol: Phthalimide Deprotection via Hydrazinolysis
-
Setup: Dissolve the 2-(5-azidopentyl)isoindoline-1,3-dione (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-5.0 eq).
-
Causality: Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide. A subsequent intramolecular cyclization releases the desired primary amine and forms the highly stable, and often insoluble, phthalhydrazide byproduct.
-
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. A dense white precipitate (phthalhydrazide) will typically form.
-
Workup: Cool the reaction mixture to room temperature. The phthalhydrazide precipitate can be removed by filtration.
-
Isolation: The filtrate contains the desired 5-azidopentan-1-amine. The solvent can be removed under reduced pressure. If necessary, an acidic workup (e.g., with HCl) can be performed to protonate the amine for easier extraction and purification, followed by basification to recover the free amine.
Safety and Handling
Proper laboratory safety protocols are mandatory when handling this compound and its reagents.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12] Handle in a well-ventilated area or chemical fume hood.[13]
-
Reagent Hazards:
-
Sodium Azide (NaN₃): Highly toxic if swallowed or inhaled. Can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas.
-
Hydrazine (N₂H₄): Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood.
-
DMF: A potential reproductive toxin. Avoid skin contact.
-
-
Compound Stability: While the molecule itself is generally stable, organic azides are energetically unstable compounds and can be sensitive to shock, heat, or friction, although the risk is lower for alkyl azides compared to aryl azides. Store in a cool, dry place away from heat sources.[14]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-(5-Azidopentyl)isoindoline-1,3-dione is a highly versatile chemical tool that provides a robust bridge between two fundamental transformations in modern organic synthesis: amine protection/unmasking and bioorthogonal click chemistry. Its straightforward synthesis and the predictable reactivity of its functional groups make it an indispensable linker for researchers in drug discovery, bioconjugation, and advanced materials development.
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Davies, H. M. L., & Du, R. (2023). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 25(22), 4048–4052. Available from: [Link]
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ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]
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Szychowski, K. A., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available from: [Link]
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